GSK-LSD1 Dihydrochloride is a small molecule compound developed by GlaxoSmithKline (GSK) as a potent and selective, irreversible inhibitor of LSD1. [, ] It acts as a chemical probe to investigate the biological roles of LSD1 in various cellular processes, especially in the context of cancer. [] GSK-LSD1 Dihydrochloride's primary use in scientific research is to explore the therapeutic potential of LSD1 inhibition in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). []
Molecular Structure Analysis
While the provided literature does not provide a detailed molecular structure for GSK-LSD1 Dihydrochloride, several papers highlight its structural similarity to TCP and other TCP-based LSD1 inhibitors. [, ] These inhibitors typically feature a phenylcyclopropylamine core, which is crucial for their interaction with the FAD cofactor within the LSD1 active site. [, ] Further investigation into GSK patents or other medicinal chemistry literature may reveal the specific structural features of GSK-LSD1 Dihydrochloride.
Chemical Reactions Analysis
The primary chemical reaction associated with GSK-LSD1 Dihydrochloride is its irreversible binding to the FAD cofactor within the LSD1 active site. [, ] This interaction forms a covalent adduct, permanently inactivating the enzyme. [, ] Further research is necessary to elucidate the precise chemical reactions involved in this adduct formation.
Mechanism of Action
GSK-LSD1 Dihydrochloride exerts its biological effects by irreversibly inhibiting LSD1, a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone tails. [, , , , , ] This inhibition leads to the accumulation of methylated histones, particularly H3K4me1/2, which are associated with active gene transcription. [, , , , , ] In cancer cells, GSK-LSD1 Dihydrochloride disrupts LSD1-mediated gene repression, leading to the reactivation of tumor suppressor genes and the induction of differentiation. [, , , , , ]
Furthermore, GSK-LSD1 Dihydrochloride has been shown to disrupt LSD1's interaction with other proteins, such as the transcription factor GFI1, which contributes to its anti-cancer effects. [, ]
Applications
Acute Myeloid Leukemia (AML): GSK-LSD1 Dihydrochloride has shown promising antitumor activity in preclinical studies against AML. [, , , ] It induces differentiation of AML cells, reduces leukemia-initiating cell frequency, and shows synergistic effects when combined with all-trans retinoic acid (ATRA). [, , , , ]
Small Cell Lung Cancer (SCLC): GSK-LSD1 Dihydrochloride exhibits anti-proliferative effects in SCLC cell lines and mouse models. []
Glioblastoma: Studies have shown that GSK-LSD1 Dihydrochloride inhibits the growth of patient-derived glioblastoma stem cells (GSCs) in vitro and in vivo, suggesting its potential for treating GBM. [, , ]
Ewing Sarcoma: GSK-LSD1 Dihydrochloride displays cytotoxic activity against Ewing sarcoma cell lines, potentially by engaging the endoplasmic reticulum stress response. []
Prostate Cancer: Research indicates that GSK-LSD1 Dihydrochloride can block LSD1's interaction with FBXW7, a tumor suppressor protein, potentially offering a new direction for prostate cancer treatment. []
Oral Cancer: Studies suggest that GSK-LSD1 Dihydrochloride attenuates oral cancer growth and metastasis by downregulating various oncogenic pathways and promoting apoptosis. []
Hematopoietic Stem Cell (HSC) Culture: Research suggests that GSK-LSD1 Dihydrochloride can enhance the expansion and maintenance of human HSCs in culture by preserving their immature state, highlighting its potential in improving HSC transplantation therapies. []
Pancreatic Cancer: GSK-LSD1 Dihydrochloride inhibits pancreatic cancer cell proliferation, migration, and invasion, potentially by increasing H3K4me1 levels and upregulating KLLN. []
Thyroid Cancer: GSK-LSD1 Dihydrochloride exhibits anti-tumor activity in thyroid cancer models by inhibiting KDM1A, suggesting its potential as a therapeutic agent for advanced thyroid cancer. []
Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): Studies demonstrate that GSK-LSD1 Dihydrochloride can reduce food intake, ameliorate NAFLD, and improve insulin sensitivity in mouse models of obesity, indicating its potential therapeutic application for metabolic disorders. []
SARS-CoV-2 Cytokine Release Syndrome: Preliminary research suggests that GSK-LSD1 Dihydrochloride may have potential in quashing the cytokine storm triggered by SARS-CoV-2 infection. []
Future Directions
Clinical Development: Further clinical trials are needed to fully evaluate the safety and efficacy of GSK-LSD1 Dihydrochloride in various cancer types. [, , , ]
Biomarker Discovery: Identifying predictive biomarkers of response to LSD1 inhibition will be crucial for selecting patients who are most likely to benefit from GSK-LSD1 Dihydrochloride treatment. [, , ]
Combination Therapies: Exploring the synergistic potential of GSK-LSD1 Dihydrochloride with other anti-cancer agents, such as chemotherapy, targeted therapy, or immunotherapy, could lead to more effective treatment strategies. [, , , , ]
Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to GSK-LSD1 Dihydrochloride is essential for developing strategies to overcome or prevent drug resistance. [, , ]
Exploring Non-canonical Functions of LSD1: Further research is warranted to fully elucidate the non-canonical roles of LSD1 in various diseases and explore how GSK-LSD1 Dihydrochloride affects these functions. [, , ]
Related Compounds
Tranylcypromine (TCP)
Compound Description: Tranylcypromine (TCP) is a monoamine oxidase inhibitor originally used as an antidepressant. It was identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), laying the foundation for a new class of anticancer agents. [, , , , , ] TCP acts as a covalent inhibitor, irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, , ] In preclinical studies, TCP demonstrated the ability to induce differentiation of acute myeloid leukemia cells and enhance their sensitivity to all-trans retinoic acid (ATRA). [, ]
Relevance: Tranylcypromine (TCP) is structurally related to GSK-LSD1 Dihydrochloride as they both share the phenylcyclopropylamine (PCPA) scaffold. [, , , ] They are both classified as irreversible inhibitors, covalently binding to the FAD cofactor within the LSD1 active site. [, , ] Many next-generation LSD1 inhibitors, including GSK-LSD1 Dihydrochloride, are structural derivatives of TCP, designed to improve potency and selectivity. [, , ]
Iadademstat (ORY-1001)
Compound Description: Iadademstat (ORY-1001) is an orally bioavailable, irreversible inhibitor of LSD1 that acts by covalently binding to the FAD cofactor. [, , , ] It has demonstrated potent antitumor activity in preclinical models of hematological and solid tumors. [, ] Iadademstat is currently undergoing clinical trials for various cancer types, including acute myeloid leukemia and small-cell lung cancer. [, , ]
Relevance: Similar to GSK-LSD1 Dihydrochloride, Iadademstat is a trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitor. [, ] They share a common mechanism of action, irreversibly inhibiting LSD1 by covalently binding to its FAD cofactor. [, , ] Both compounds are being investigated as potential anticancer agents in clinical trials. [, , , ]
SP-2509
Compound Description: SP-2509 is a reversible LSD1 inhibitor that acts by disrupting protein-protein interactions between LSD1 and other proteins, like GFI1, without directly inhibiting its enzymatic activity. [, ] It has shown efficacy in preclinical models of Ewing sarcoma and other cancers. []
Relevance: While both SP-2509 and GSK-LSD1 Dihydrochloride target LSD1, they employ different mechanisms of action. [, , ] Unlike GSK-LSD1 Dihydrochloride, which is an irreversible, catalytic inhibitor, SP-2509 is classified as a reversible, scaffolding inhibitor. [, ] This highlights the diverse pharmacological strategies employed to target LSD1 in cancer therapy.
SP-2577 (Seclidemstat)
Compound Description: SP-2577 (Seclidemstat) is an orally bioavailable, reversible, and highly selective inhibitor of LSD1. [, , , ] Like SP-2509, Seclidemstat acts as a scaffolding inhibitor, disrupting LSD1's protein-protein interactions, specifically with the SNAIL/GFI1 (SNAG) domain. [, ] Clinical trials are ongoing to evaluate Seclidemstat's potential in treating various hematological and solid tumors. [, ]
Relevance: Both SP-2577 (Seclidemstat) and GSK-LSD1 Dihydrochloride target LSD1, but with distinct mechanisms of action. [, , , , ] While GSK-LSD1 Dihydrochloride acts as a catalytic inhibitor, SP-2577 functions as a scaffolding inhibitor. [, , ] They both belong to the class of LSD1 inhibitors and are currently under investigation in clinical trials for various cancer indications. [, , , ]
RN-1
Compound Description: RN-1 is a potent, irreversible LSD1 inhibitor structurally related to tranylcypromine. [] It was found to increase fetal hemoglobin (HbF) synthesis in both in vitro and in vivo models of sickle cell disease (SCD). [] Treatment with RN-1 significantly improved disease pathology associated with SCD, suggesting its potential as a therapeutic agent for this disease. []
Relevance: RN-1 is structurally related to GSK-LSD1 Dihydrochloride as they both belong to the trans-2-phenylcyclopropylamine (TCP)-based class of LSD1 inhibitors. [, ] They share a similar mechanism of action, irreversibly inhibiting LSD1 by covalently binding to its FAD cofactor. [, ]
GSK2879552
Compound Description: GSK2879552 is a potent, selective, irreversible inhibitor of LSD1 developed by GlaxoSmithKline. [, , , ] It has shown promising anti-tumor activity in preclinical models of AML and SCLC. [, , ] GSK2879552 promotes differentiation of AML cells, inhibits growth of AML and SCLC cell lines, and extends survival in an AML mouse model. [, , ]
Relevance: GSK2879552 is another irreversible LSD1 inhibitor developed by GlaxoSmithKline, similar to GSK-LSD1 Dihydrochloride. [, , ] While the precise structure of GSK-LSD1 Dihydrochloride is not specified in the provided abstracts, it is reasonable to assume that both compounds share structural similarities due to their shared origin and target. They both exhibit anti-tumor activity by inhibiting LSD1, highlighting the therapeutic potential of targeting this epigenetic modifier in cancer. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML).
Reactive dark quencher used in a variety of Fluorescence Resonance Energy Transfer (FRET) DNA detection probe; High Quality Biochemicals for Research Uses